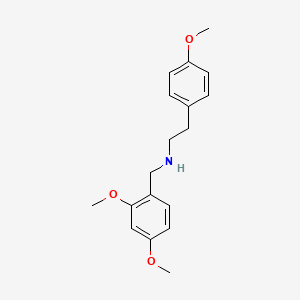

N-(2,4-DIMETHOXYBENZYL)-N-(4-METHOXYPHENETHYL)AMINE

Description

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-20-16-7-4-14(5-8-16)10-11-19-13-15-6-9-17(21-2)12-18(15)22-3/h4-9,12,19H,10-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPPAHWIYZWJMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNCC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYBENZYL)-N-(4-METHOXY-PHENETHYL)AMINE typically involves the reaction of 2,4-dimethoxybenzyl chloride with 4-methoxyphenethylamine under basic conditions. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYBENZYL)-N-(4-METHOXY-PHENETHYL)AMINE can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The benzyl and phenethylamine groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the amine group can yield secondary or tertiary amines.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of N-(2,4-Dimethoxybenzyl)-N-(4-methoxyphenethyl)amine is , with a molecular weight of 317.38 g/mol. The compound features a dimethoxybenzyl moiety and a methoxyphenethyl group, which contribute to its unique reactivity and biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of dimethoxybenzylamines have shown promising results in inhibiting cancer cell proliferation. A study conducted by Zareef et al. (2007) indicated that these compounds could serve as lead structures for developing new anticancer agents due to their ability to interfere with tumor growth mechanisms .

Neuroprotective Effects

Compounds with similar structures have been investigated for neuroprotective effects. Research suggests that certain amines can modulate neurotransmitter systems, potentially providing therapeutic benefits for neurodegenerative diseases. A case study involving sulfonamide derivatives indicated that they exhibit neuroprotective properties by inhibiting oxidative stress pathways .

Synthesis of Complex Molecules

This compound can be utilized as a versatile building block in organic synthesis. Its amine functional group allows for various chemical modifications, making it suitable for synthesizing complex molecular architectures. For example, it can be employed in the synthesis of sulfamates and other nitrogen-containing compounds .

Catalytic Applications

The compound has potential applications as a catalyst in organic reactions due to its ability to stabilize intermediates through hydrogen bonding interactions . Such catalytic properties are critical in developing more efficient synthetic pathways.

Polymer Chemistry

In material science, this compound can be integrated into polymer matrices to enhance the mechanical and thermal properties of materials. Its incorporation into polymeric systems has been shown to improve stability and durability under various environmental conditions .

Coatings and Adhesives

Due to its chemical structure, the compound is also being explored for use in coatings and adhesives that require enhanced adhesion properties and resistance to environmental degradation .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYBENZYL)-N-(4-METHOXY-PHENETHYL)AMINE would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to various biological effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Research Implications and Gaps

While the evidence lacks direct data on the target compound, inferences can be drawn:

Biological Activity

N-(2,4-Dimethoxybenzyl)-N-(4-methoxyphenethyl)amine is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features two distinct aromatic substituents: a 2,4-dimethoxybenzyl group and a 4-methoxyphenethyl group. This structural configuration is expected to influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H23N1O3 |

| Molecular Weight | 287.37 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives of methoxy-substituted benzylamines have been shown to scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress in various biological systems .

Neuroprotective Effects

Studies have suggested that related compounds can exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. For example, a compound structurally similar to this compound demonstrated the ability to inhibit neuronal apoptosis in models of neurodegeneration .

Anticancer Activity

Preliminary investigations into the anticancer potential of related compounds have shown promise. For instance, analogs have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Studies

-

Neuroprotection in Animal Models

- A study evaluated the neuroprotective effects of a methoxy-substituted benzylamine in a rat model of ischemic stroke. The compound significantly reduced infarct size and improved neurological scores compared to controls.

- Mechanism: The compound was found to inhibit inflammatory cytokines and enhance antioxidant defenses.

-

Antioxidant Activity Assessment

- In vitro assays demonstrated that the compound scavenged DPPH radicals effectively, indicating strong antioxidant potential.

- Results showed a dose-dependent response with an IC50 value comparable to established antioxidants.

-

Anticancer Evaluation

- A series of cell viability assays were conducted on breast cancer cell lines treated with various concentrations of the compound. Results indicated a significant reduction in cell viability at higher concentrations.

- Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces programmed cell death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dimethoxybenzyl)-N-(4-methoxyphenethyl)amine, and how can reaction efficiency be maximized?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, a two-step approach may involve:

Step 1 : Reacting 2,4-dimethoxybenzyl chloride with 4-methoxyphenethylamine in a polar aprotic solvent (e.g., DMF) under inert conditions to form the secondary amine.

Step 2 : Purification via column chromatography using a gradient of ethyl acetate/hexane. Reaction efficiency can be enhanced by optimizing stoichiometry (1:1.2 molar ratio of benzyl chloride to amine) and using catalytic bases like triethylamine to neutralize HCl byproducts .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC-TOF (theoretical mass: ~377.5 g/mol; Δppm ≤ 1.0) .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

- Methodology : Combine ¹H/¹³C NMR with 2D techniques (e.g., COSY, HMQC) to assign stereochemistry and verify substitution patterns. For example:

- The 2,4-dimethoxybenzyl group shows distinct aromatic protons at δ 6.8–7.2 ppm (doublets for H-3 and H-5) and methoxy signals at δ 3.8–3.9 ppm.

- Use FTIR-ATR to confirm secondary amine N-H stretches (3200–3400 cm⁻¹) and methoxy C-O bonds (1250–1270 cm⁻¹) .

- Advanced Validation : High-resolution mass spectrometry (HRMS) with Δppm < 0.5 ensures molecular formula accuracy .

Q. What stability considerations are critical for long-term storage of this amine?

- Methodology : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation or photodegradation. Monitor stability via:

- GC-MS to detect decomposition products (e.g., methoxybenzaldehyde from hydrolysis).

- UV-Vis spectroscopy (λmax ~255 nm) to track chromophore integrity .

Advanced Research Questions

Q. How does the compound behave in coordination chemistry applications, particularly in forming transition metal complexes?

- Methodology : The tertiary amine and methoxy groups can act as weak Lewis bases. To synthesize metal complexes:

React the amine with K₂PtCl₄ or K₂PdCl₄ in ethanol at 60°C for 24 hours.

Characterize complexes using elemental analysis (C, H, N), FTIR (shift in N-H/C-O stretches), and ¹H NMR (paramagnetic broadening for paramagnetic metals) .

- Application : Evaluate catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using GC-MS to quantify yields .

Q. What strategies resolve contradictions between computational predictions and experimental conformational data?

- Methodology :

Perform DFT calculations (B3LYP/6-31G*) to predict optimized geometries and dipole moments.

Validate experimentally via X-ray crystallography (if crystalline) or NOESY NMR to detect spatial proximity of protons (e.g., benzyl vs. phenethyl groups).

- Case Study : If computational models suggest a planar methoxybenzyl group but NMR shows restricted rotation, use variable-temperature NMR to probe rotational barriers .

Q. How can the compound be functionalized for use in medicinal chemistry or probe design?

- Methodology :

- Derivatization : Introduce fluorophores via EDC/NHS coupling to the amine group (e.g., FITC for fluorescence imaging).

- Biological Testing : Assess cytotoxicity (MTT assay) and target engagement (SPR or ITC for binding affinity) using analogs with modified methoxy groups .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or reactivity profiles?

- Root Cause Analysis :

- Solubility : If conflicting data exist (e.g., DMSO vs. ethanol solubility), perform Hansen solubility parameter (HSP) modeling to identify optimal solvents.

- Reactivity : Compare reaction conditions (e.g., anhydrous vs. hydrated solvents) using kinetic studies (monitor by LC-MS) .

Experimental Design Tables

| Parameter | Synthetic Optimization | Characterization |

|---|---|---|

| Reaction Time | 12–48 hours (monitored by TLC) | NMR (600 MHz, CDCl₃) |

| Purification | Column chromatography (SiO₂) | HPLC-TOF (C18 column, MeOH/H₂O) |

| Key Spectral Data | ¹H NMR: δ 3.8 (OCH₃), δ 2.8 (CH₂) | HRMS: m/z 377.212 (Δppm = 0.39) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.